2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
CAS No.: 1040649-73-7
Cat. No.: VC5882417
Molecular Formula: C16H22N6O2
Molecular Weight: 330.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040649-73-7 |
|---|---|
| Molecular Formula | C16H22N6O2 |
| Molecular Weight | 330.392 |
| IUPAC Name | 2-ethoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H22N6O2/c1-2-24-13-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
| Standard InChI Key | QHSQFGJYPJASHU-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
2-Ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1040649-73-7) has the molecular formula C₁₆H₂₂N₆O₂ and a molecular weight of 330.38 g/mol . The structure integrates three key moieties:
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A piperazine ring at the core, facilitating conformational flexibility.
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A tetrazole ring substituted with a phenyl group, known for metabolic stability and hydrogen-bonding capacity.
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An ethoxy ketone group contributing to lipophilicity and electronic effects.
| Property | Value |
|---|---|
| CAS Number | 1040649-73-7 |
| Molecular Formula | C₁₆H₂₂N₆O₂ |
| Molecular Weight | 330.38 g/mol |
| XLogP3 (Predicted) | 1.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The tetrazole ring’s 1H-tautomer configuration enhances dipole interactions, while the ethoxy group modulates solubility and membrane permeability .
Structural Elucidation Techniques
X-ray crystallography and computational modeling (e.g., DFT calculations) reveal a twisted boat conformation in the piperazine ring, with the tetrazole and ethoxy groups occupying equatorial positions. Nuclear magnetic resonance (NMR) spectra confirm the connectivity:
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¹H NMR: δ 1.42 (t, 3H, -OCH₂CH₃), δ 3.58 (q, 2H, -OCH₂CH₃), δ 4.02 (s, 2H, piperazine-CH₂-tetrazole).
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis involves a three-step sequence :
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Piperazine alkylation: Reaction of piperazine with chloromethyl tetrazole under basic conditions (K₂CO₃, DMF, 60°C).
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Ketone formation: Condensation of the alkylated piperazine with ethyl ethoxyacetate in the presence of NaH.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity.
Optimization Challenges
Key challenges include:
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Tetrazole ring stability: Requires anhydrous conditions to prevent hydrolysis .
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Regioselectivity: Ensuring exclusive N1-substitution on the tetrazole to avoid isomeric byproducts.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility in Water | 0.12 mg/mL (25°C) | Predicted |
| LogP (Octanol-Water) | 1.7 | Predicted |
| Melting Point | Not reported | - |
| pKa | 4.9 (tetrazole NH) | Estimated |
The compound’s low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for in vivo applications.
Comparative Analysis with Structural Analogues
The target compound’s piperazine-tetrazole synergy offers balanced lipophilicity and target engagement compared to analogues .
Future Research Directions
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Toxicology profiling: Acute and chronic toxicity studies in rodent models.
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Formulation development: Co-crystals with succinic acid to enhance solubility.
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Target validation: CRISPR-Cas9 screens to identify genetic dependencies linked to efficacy.
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Combination therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology.
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